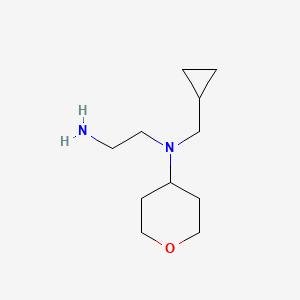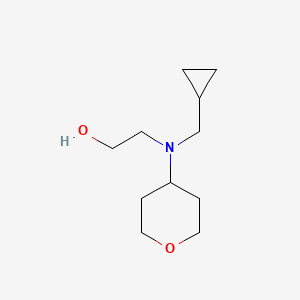![molecular formula C12H9F2NO2 B1492961 1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1508224-48-3](/img/structure/B1492961.png)
1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Overview
Description
1-(2,4-Difluorophenyl)methyl-1H-pyrrole-3-carboxylic acid, also known as DFPCA, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of pyrrole and is composed of a phenyl group bonded to the nitrogen atom of the pyrrole ring. DFPCA has several properties that make it a useful tool for research, including its low toxicity, low volatility, and low cost.
Scientific Research Applications
Analogs and Derivatives in Drug Development
Compounds with similar structural motifs, such as pyrrole carboxylic acids, have been synthesized and evaluated for various biological activities. For instance, derivatives of 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have shown significant antiinflammatory and analgesic activities in animal models, suggesting potential applications in the development of new therapeutic agents for treating inflammation and pain (Muchowski et al., 1985).
Imaging Agent Development
Pyrrole-based compounds have also been explored as imaging agents. For example, 2-(3-{1-carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid, a compound related to pyrrole carboxylic acids, has been synthesized and evaluated as a potential imaging agent for prostate-specific membrane antigen (PSMA) in prostate cancer (Chen et al., 2011). This highlights the potential of pyrrole derivatives in the development of diagnostic tools for cancer.
Environmental and Toxicological Studies
Related fluorinated compounds have been extensively studied for their environmental persistence and toxicological effects. For instance, perfluorododecanoic acid (PFDoA) studies have provided insights into the biological responses and toxicokinetic behaviors of perfluorinated carboxylic acids, which could be relevant for understanding the environmental impact and safety profile of related compounds, including "1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid" (Zhang et al., 2011), (Kato et al., 2015).
properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c13-10-2-1-8(11(14)5-10)6-15-4-3-9(7-15)12(16)17/h1-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVACTLBOQCUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1492881.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492882.png)





![10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B1492895.png)

![(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol](/img/structure/B1492898.png)

